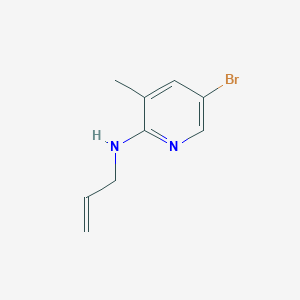

N-Allyl-5-bromo-3-methyl-2-pyridinamine

Description

N-Allyl-5-bromo-3-methyl-2-pyridinamine is a substituted pyridine derivative characterized by a bromine atom at the 5-position, a methyl group at the 3-position, and an allylamine moiety at the 2-position of the pyridine ring. This compound belongs to a class of pyridinamines, which are pivotal in medicinal chemistry and material science due to their tunable electronic and steric properties.

Properties

IUPAC Name |

5-bromo-3-methyl-N-prop-2-enylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c1-3-4-11-9-7(2)5-8(10)6-12-9/h3,5-6H,1,4H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXWYSUCLXJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NCC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101244804 | |

| Record name | 5-Bromo-3-methyl-N-2-propen-1-yl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220018-63-2 | |

| Record name | 5-Bromo-3-methyl-N-2-propen-1-yl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-N-2-propen-1-yl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-5-bromo-3-methyl-2-pyridinamine typically involves the bromination of 3-methyl-2-pyridinamine followed by the introduction of an allyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The allylation step can be achieved using allyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-5-bromo-3-methyl-2-pyridinamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the allyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

N-Allyl-5-bromo-3-methyl-2-pyridinamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Allyl-5-bromo-3-methyl-2-pyridinamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and allyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinamine Derivatives

Structural and Functional Insights

- Substituent Effects on Reactivity: Allyl vs. Steric Considerations: The tert-butyl group in introduces significant steric bulk, likely reducing nucleophilic substitution rates compared to the allyl variant . Electronic Modulation: The trifluoromethyl group in enhances electron-withdrawing effects, stabilizing the pyridine ring against oxidative degradation .

Molecular Weight and Applications :

- Synthetic Utility: Bromine at the 5-position (common across all compounds) enables Suzuki-Miyaura or Ullmann couplings, making these derivatives versatile intermediates .

Biological Activity

N-Allyl-5-bromo-3-methyl-2-pyridinamine is a compound that has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

- Molecular Formula : C8H9BrN2

- Molecular Weight : 213.07 g/mol

- Synonyms : N-allyl-5-bromopyridin-2-amine, 5-bromo-N-prop-2-enylpyridin-2-amine

Anticancer Activity

Recent studies have shown that derivatives of pyridinamine compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 7.17 ± 0.94 | |

| This compound | A-549 (lung cancer) | 2.93 ± 0.47 |

These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It was found to significantly inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

This level of inhibition is comparable to established anti-inflammatory drugs such as celecoxib, indicating its potential as a therapeutic agent in managing inflammatory diseases.

Case Studies

- Anti-cancer Efficacy : A study involving the evaluation of various pyridine derivatives highlighted the significant cytotoxic effects of compounds similar to this compound against breast and lung cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation and cell cycle arrest at the G1 phase.

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed that treatment with N-Allyl derivatives resulted in a marked reduction in swelling compared to control groups, suggesting effective anti-inflammatory action.

Q & A

Q. What are the optimal synthetic routes for N-Allyl-5-bromo-3-methyl-2-pyridinamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves bromination of pyridine derivatives followed by allylation. For example, reacting 5-bromo-3-methylpyridin-2-amine with allyl bromide in the presence of a base (e.g., potassium carbonate) in DMF under reflux can introduce the allyl group . Temperature control (80–100°C) and stoichiometric ratios (1:1.2 amine:allyl bromide) are critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity. Parallel synthesis trials under varying conditions (e.g., solvent polarity, catalyst presence) are recommended to optimize yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR : H NMR will show distinct signals for the allyl group (δ 5.2–5.8 ppm for CH=CH–, split into doublets of doublets) and pyridine protons (δ 8.1–8.3 ppm for H-4 and H-6). C NMR confirms bromine’s deshielding effect on C-5 (δ ~140 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode should display [M+H] at m/z ≈ 257 (CHBrN). High-resolution MS (HRMS) validates molecular formula accuracy (±2 ppm) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions, and what methodologies enhance catalytic efficiency?

- Methodological Answer : Bromine at C-5 activates the pyridine ring for Suzuki-Miyaura couplings. Optimized conditions include using Pd(PPh) (2 mol%) as a catalyst, KCO as a base, and DMF/HO (4:1) at 80°C. Kinetic studies show that electron-withdrawing groups (e.g., Br) lower the activation energy for oxidative addition, accelerating aryl–boronic acid coupling . Contradictions in yield between aryl boronic acids with steric hindrance (e.g., ortho-substituted) versus electronic effects (e.g., nitro groups) should be analyzed via Hammett plots .

Q. What strategies resolve contradictions between computational predictions and experimental data on the stability of this compound under varying pH conditions?

- Methodological Answer :

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict protonation at the pyridine nitrogen under acidic conditions (pH < 3), destabilizing the allyl group. However, experimental HPLC stability assays (pH 1–10, 37°C) may show unexpected degradation at neutral pH due to nucleophilic attack on the allyl moiety .

- Resolution : Perform time-dependent density functional theory (TD-DFT) to model transition states and compare with Arrhenius plots from accelerated stability testing. Adjust computational parameters (e.g., solvation models) to align with empirical data .

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its interaction with enzyme targets?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) with immobilized target enzymes (e.g., kinases) to measure binding affinity (K). A negative control (e.g., unmodified pyridine) validates specificity.

- Activity Modulation : Pair SPR with enzymatic inhibition assays (e.g., ADP-Glo™ Kinase Assay) to correlate binding with functional effects. Contradictions between binding affinity (nM range) and IC values (µM range) may indicate allosteric modulation, requiring mutational analysis of the enzyme’s active site .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound across different studies?

- Methodological Answer :

- Systematic Review : Tabulate yields from literature (e.g., 60–92%) and identify variables (catalyst loading, solvent purity).

- Controlled Replication : Repeat syntheses using identical reagents and equipment (e.g., Schlenk line for air-sensitive steps). Statistical analysis (ANOVA) of triplicate trials isolates critical factors (e.g., trace moisture in DMF reduces yield by 15–20%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.